Cis-2-Amino-cyclohex-3-enecarboxylic acid

Overview

Description

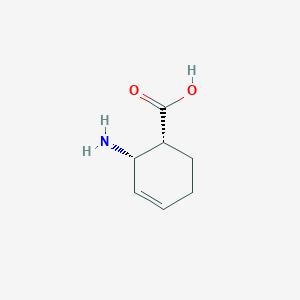

Cis-2-Amino-cyclohex-3-enecarboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-Amino-cyclohex-3-enecarboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For instance, the alkylation of glycine equivalents with electrophiles followed by cyclization is a typical method . Another method includes the use of diazo compounds for cyclopropanation, which is then followed by functional group transformations to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Cis-2-Amino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert certain functional groups into more reactive or stable forms.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Cis-2-Amino-cyclohex-3-enecarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique stereochemistry.

Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of Cis-2-Amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid

- (1R,2S)-2-aminocyclopropanecarboxylic acid

- (1R,2S)-2-aminocyclohexane-1-carboxylic acid

Uniqueness

Cis-2-Amino-cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles with biological targets, making it valuable for specialized applications in research and industry .

Biological Activity

Cis-2-Amino-cyclohex-3-enecarboxylic acid (also referred to as cis-ACHA) is a conformationally constrained β-amino acid with significant potential in biological and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data tables and case studies.

This compound has the empirical formula C₇H₁₃NO₂ and a molecular weight of approximately 143.18 g/mol. The compound features a cyclohexene ring, which contributes to its unique conformational properties and reactivity in biological systems. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various applications including drug development and protein interaction studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The methods used for synthesis include:

- Cyclization Reactions : Utilizing specific reagents to facilitate the formation of the cyclohexene structure.

- Characterization Techniques : Employing NMR spectroscopy and IR spectroscopy to confirm the structure and purity of the synthesized compound .

Cis-ACHA exhibits biological activity primarily through its ability to interact with proteins and other biomolecules. The amino group in cis-ACHA can form hydrogen bonds, which may influence various biological pathways and protein functions. These interactions are crucial for understanding its role in drug design and therapeutic applications .

Case Studies

- Protein Interaction Studies : Research has shown that cis-ACHA can bind to specific protein targets due to its conformational constraints. These studies highlight its potential as a building block in peptide synthesis, particularly in creating α/β-peptides that adopt helical conformations .

- Therapeutic Applications : Preliminary studies suggest that cis-ACHA may have therapeutic properties, potentially acting as a precursor in drug synthesis aimed at treating various conditions. Its unique structure allows it to participate in diverse biological reactions, enhancing its utility in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the uniqueness of cis-ACHA, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-cyclohexane-carboxylic acid | Similar backbone but lacks double bond | More flexible structure |

| 4-Aminocyclohexanecarboxylic acid | Different position of amino group | Potentially different biological activity |

| L-Proline | Naturally occurring cyclic amino acid | Important role in protein structure |

| cis-3-Aminocyclopentane-carboxylic acid | Smaller ring structure | Different steric effects compared to cyclohexene |

This table illustrates how cis-ACHA's conformational constraints may influence its reactivity and biological interactions differently than those of similar compounds.

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXNUOPCFXQTTK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927348 | |

| Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131783-54-5 | |

| Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.